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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Introduction & Scope
This Application Note details the protocol for the synthesis of 5-(methoxymethoxy)-1,3-

benzodioxole (also known as MOM-protected sesamol). This compound is a critical

intermediate in the total synthesis of complex natural products, including the potent antitumor

agent Ecteinascidin 743 (Trabectedin) and various Dillapiole analogs.

The protection of the phenolic hydroxyl group of sesamol (5-hydroxy-1,3-benzodioxole) is a

requisite step to prevent side reactions during subsequent lithiation or oxidation steps. The

methoxymethyl (MOM) ether is chosen for its stability under basic conditions and its facile

removal under mild acidic conditions.

Key Applications
Total Synthesis: Precursor for regioselective functionalization of the 1,3-benzodioxole core

(e.g., ortho-lithiation).

Medicinal Chemistry: Synthesis of antioxidant derivatives and auxin receptor agonists.
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Process Chemistry: Scalable protection strategy for electron-rich phenols.

Reaction Mechanism & Strategy
The synthesis proceeds via a standard Williamson ether synthesis mechanism. The phenolic

proton of sesamol is relatively acidic (

), allowing deprotonation by organic bases such as

-Diisopropylethylamine (DIPEA) or inorganic bases like Sodium Hydride (NaH).

Mechanism Steps:

Deprotonation: The base removes the phenolic proton, generating the sesamol phenoxide

anion.

Nucleophilic Substitution: The phenoxide anion attacks the highly electrophilic carbon of

Chloromethyl methyl ether (MOMCl), displacing the chloride ion.

Product Formation: formation of the MOM-ether linkage.

Reaction Scheme

Sesamol
(C7H6O3)

Phenoxide
Intermediate

Deprotonation

MOMCl + DIPEA
(DCM, 0°C)

5-(Methoxymethoxy)-
1,3-benzodioxole

SN2 Substitution

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b171696/docs?utm_src=pdf-body-img#application-note-synthesis-of-5-methoxymethoxy-1-3-benzodioxole-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171696?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-wise conversion of Sesamol to its MOM-ether derivative via base-mediated

nucleophilic substitution.

Experimental Protocol
Two methods are provided. Method A (DIPEA) is recommended for general laboratory scale

due to its mild conditions and high yield (97%). Method B (NaH) is an alternative for difficult

substrates or specific scale-up requirements.

Safety Warning
Chloromethyl methyl ether (MOMCl) is a known human carcinogen (OSHA regulated). All

operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (double

nitrile gloves, safety glasses, lab coat). Quench all glassware and waste streams containing

MOMCl with aqueous ammonia or dilute acid before disposal.

Method A: DIPEA-Mediated Protection (Recommended)
Reference: Adapted from the synthesis of Ecteinascidin 743 intermediates (Nakajima et al.).

Reagents & Materials
Reagent

Equiv.[1][2][3][4][5]
[6][7][8]

MW ( g/mol ) Quantity (Example)

Sesamol 1.0 138.12 5.00 g (36.2 mmol)

MOMCl 1.5 80.51
4.37 g (approx 4.1

mL)

DIPEA 2.0 129.24
9.36 g (approx 12.6

mL)

DCM (Anhydrous) - - 50 mL

Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.
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Dissolution: Add Sesamol (5.00 g) and anhydrous Dichloromethane (DCM) (50 mL). Stir until

fully dissolved.

Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (12.6 mL) dropwise over 5

minutes.

Reagent Addition: Add MOMCl (4.1 mL) dropwise via syringe over 10 minutes. Note: The

reaction is exothermic; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16

hours.

Monitoring: Check TLC (Hexane/EtOAc 4:1). Sesamol (

) should be consumed; Product (

) will appear.

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (30 mL).

Extraction: Separate layers. Extract the aqueous phase with DCM (

mL).

Washing: Wash combined organics with water (

mL) and brine (

mL).

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced

pressure (rotary evaporator).

Purification: The crude oil is often sufficiently pure (>95%). If needed, purify via flash column

chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield: Expect 6.3 – 6.5 g (95–98%) of a colorless to pale yellow oil.

Method B: Sodium Hydride (NaH) Protocol
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Best for rapid reaction or if DIPEA fails.

Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C.

Add Sesamol (1.0 equiv) dissolved in THF dropwise. Stir 30 min (H₂ evolution).

Add MOMCl (1.2 equiv) dropwise.

Stir at RT for 2–4 hours.

Quench with water carefully. Extract with Et₂O or EtOAc.

Workflow Visualization
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Caption: Operational workflow for the DIPEA-mediated synthesis of MOM-protected sesamol.
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Troubleshooting & Optimization
Issue Possible Cause Solution

Low Yield Moisture in solvent/reagents

Ensure DCM is anhydrous;

flame-dry glassware. MOMCl

hydrolyzes rapidly in water.

Incomplete Reaction Old MOMCl reagent

MOMCl degrades over time

(HCl formation). Distill fresh or

increase equivalents (up to 2.0

eq).

Dark Product Oxidation of phenol

Degas solvents with

Nitrogen/Argon before use.

Perform reaction under inert

atmosphere.

Safety Concern MOMCl handling

Use a commercially available

solution (e.g., in Toluene) or

generate in situ using

Dimethoxymethane/ZnBr₂/AcC

l (See Org. Synth. ref).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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